

# Application Notes and Protocols: Telaglenastat Hydrochloride for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Telaglenastat hydrochloride**, also known as CB-839, is a potent, selective, and orally bioavailable inhibitor of glutaminase 1 (GLS1).[1] GLS1 is a critical mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[2][3] Many cancer cells exhibit a heightened dependence on glutamine metabolism to fuel the tricarboxylic acid (TCA) cycle, support biosynthetic processes, and maintain redox balance.[4][5] By inhibiting GLS1, telaglenastat disrupts these metabolic pathways, leading to anti-proliferative effects in various cancer models.[5][6]

Metabolic flux analysis using stable isotope tracers, such as <sup>13</sup>C-labeled glutamine, is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[7][8] [9] In conjunction with telaglenastat, this methodology allows researchers to precisely elucidate the impact of GLS1 inhibition on cellular metabolism, identify metabolic vulnerabilities, and explore potential combination therapies. These application notes provide detailed protocols for utilizing telaglenastat in metabolic flux analysis studies.

### **Mechanism of Action**

Telaglenastat is a first-in-class, selective, and reversible inhibitor of the kidney-type (KGA) and glutaminase C (GAC) splice variants of GLS1.[1] It does not significantly inhibit GLS2. The inhibition of GLS1 blocks the production of glutamate from glutamine.[3] This leads to an



intracellular accumulation of glutamine and a depletion of downstream metabolites such as glutamate,  $\alpha$ -ketoglutarate, other TCA cycle intermediates, and glutathione.[10][11] The disruption of the TCA cycle and glutathione synthesis contributes to the anti-tumor activity of telaglenastat.



Click to download full resolution via product page

Figure 1: Telaglenastat inhibits GLS1 in the glutaminolysis pathway.



**Data Presentation** 

In Vitro Efficacy of Telaglenastat

| Cell Line  | Cancer Type                      | IC50 (nM) | Reference |
|------------|----------------------------------|-----------|-----------|
| HCC1806    | Triple-Negative Breast<br>Cancer | 49        | [1]       |
| MDA-MB-231 | Triple-Negative Breast<br>Cancer | 26        | [1]       |

# Effects of Telaglenastat on Intracellular Metabolite

Levels

| Cell                                          | Treatme                        | Glutami             | Glutama            | Glutathi           | Malate             | Asparta            | Referen |
|-----------------------------------------------|--------------------------------|---------------------|--------------------|--------------------|--------------------|--------------------|---------|
| Line                                          | nt                             | ne                  | te                 | one                |                    | te                 | ce      |
| Renal Cell Carcinom a (RCC) cell lines (mean) | Telaglena<br>stat (4<br>hours) | ~5-fold<br>increase | Marked<br>decrease | Marked<br>decrease | Marked<br>decrease | Marked<br>decrease | [10]    |

# **Experimental Protocols**

### **Protocol 1: Cell Culture and Telaglenastat Treatment**

This protocol describes the general procedure for culturing cancer cells and treating them with telaglenastat for metabolic analysis.

#### Materials:

- Cancer cell line of interest (e.g., RCC, TNBC cell lines)
- Complete growth medium (e.g., RPMI, DMEM) supplemented with 10% FBS and 2 mM Lglutamine
- Telaglenastat Hydrochloride (CB-839)



- DMSO (vehicle control)
- Cell culture plates or flasks
- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

#### Procedure:

- Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
- Drug Preparation: Prepare a stock solution of telaglenastat in DMSO. Further dilute the stock solution in a complete growth medium to the desired final concentrations. A vehicle control with the same final concentration of DMSO should also be prepared.
- Treatment: Remove the existing medium from the cells and replace it with the medium containing telaglenastat or the vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 4, 24, or 72 hours). The incubation time will depend on the specific experimental goals.[10][12]
- Harvesting: After incubation, harvest the cells for downstream metabolic analysis.

# Protocol 2: <sup>13</sup>C-Glutamine Labeling and Metabolite Extraction

This protocol details the procedure for stable isotope labeling using [U-¹³C₅]-glutamine followed by metabolite extraction for mass spectrometry-based analysis.

#### Materials:

- Cells treated with telaglenastat or vehicle as described in Protocol 1.
- Growth medium lacking glutamine.
- [U-¹3C₅]-glutamine.
- 80:20 Methanol:Water solution, pre-chilled to -80°C.



- Cell scrapers.
- Centrifuge.

#### Procedure:

- Isotope Labeling Medium Preparation: Prepare a labeling medium by supplementing glutamine-free growth medium with [U-¹³C₅]-glutamine at the desired concentration (typically the same concentration as standard glutamine in the growth medium).
- Labeling: Remove the drug-containing medium from the cells and wash them once with prewarmed PBS. Add the pre-warmed <sup>13</sup>C-labeling medium to the cells.
- Incubation: Incubate the cells for a sufficient time to allow for the incorporation of the labeled glutamine into downstream metabolites. This time can range from a few hours to overnight, depending on the metabolic pathway of interest.[9]
- Metabolite Extraction:
  - Aspirate the labeling medium and place the culture dish on dry ice.
  - Add the pre-chilled 80:20 methanol:water solution to the cells.
  - Scrape the cells and collect the cell lysate into a microcentrifuge tube.
  - Vortex the lysate and centrifuge at high speed to pellet the protein and cell debris.
  - Collect the supernatant containing the metabolites for analysis.





Click to download full resolution via product page

Figure 2: Experimental workflow for metabolic flux analysis.

### **Protocol 3: Seahorse XF Metabolic Flux Analysis**

This protocol outlines the use of the Seahorse XF Analyzer to measure real-time changes in cellular respiration and glycolysis upon telaglenastat treatment.



#### Materials:

- Seahorse XF Cell Culture Microplates.
- Seahorse XF Analyzer.
- Telaglenastat Hydrochloride (CB-839).
- Seahorse XF Assay Medium.
- Reagents for Mito Stress Test or Glyco Stress Test (e.g., oligomycin, FCCP, rotenone/antimycin A, glucose, 2-DG).

#### Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.
- Drug Treatment: Treat the cells with telaglenastat or vehicle control for the desired duration prior to the assay.
- Assay Preparation:
  - Hydrate the sensor cartridge overnight in a non-CO<sub>2</sub> incubator.
  - Replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glutamine, pyruvate, and glucose.
  - Incubate the cells in a non-CO<sub>2</sub> incubator for 1 hour before the assay.
- Seahorse XF Analysis:
  - Load the prepared sensor cartridge with the compounds for the desired stress test.
  - Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol.
  - The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.[13]



 Data Analysis: Analyze the OCR and ECAR data to determine the effects of telaglenastat on mitochondrial respiration and glycolysis.

# **Logical Relationships**

The inhibition of GLS1 by telaglenastat has a cascading effect on cellular metabolism. By blocking the initial step of glutaminolysis, it directly impacts the TCA cycle's anaplerotic flux from glutamine. This can lead to a compensatory increase in other metabolic pathways, or in cancer cells highly dependent on glutamine, it can lead to cell cycle arrest and apoptosis. Metabolic flux analysis allows for the quantitative assessment of these downstream effects.



Click to download full resolution via product page



Figure 3: Logical relationship of GLS1 inhibition by Telaglenastat.

### Conclusion

**Telaglenastat hydrochloride** is a valuable tool for studying cancer metabolism. Its specific inhibition of GLS1 allows for the precise dissection of glutamine's role in tumor cell growth and survival. The combination of telaglenastat treatment with metabolic flux analysis techniques provides a robust platform for understanding the metabolic reprogramming induced by GLS1 inhibition, identifying potential biomarkers of response, and developing novel therapeutic strategies. The protocols and information provided herein serve as a guide for researchers to design and execute experiments aimed at exploring the metabolic effects of telaglenastat.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. onclive.com [onclive.com]
- 5. Telaglenastat Plus Everolimus in Advanced Renal Cell Carcinoma: A Randomized, Double-Blinded, Placebo-Controlled, Phase 2 ENTRATA Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C-labeled glutamine for 13C-MFA Creative Proteomics MFA [creative-proteomics.com]
- 9. A guide to 13C metabolic flux analysis for the cancer biologist PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma PMC







[pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]
- 12. The glutaminase inhibitor CB-839 (Telaglenastat) enhances the anti-melanoma activity of T cell mediated immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Telaglenastat Hydrochloride for Metabolic Flux Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324489#telaglenastat-hydrochloride-for-metabolic-flux-analysis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com